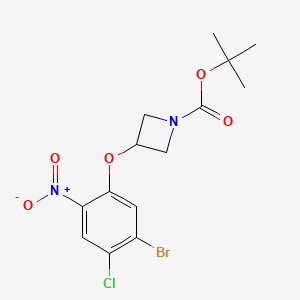

tert-Butyl 3-(5-Bromo-4-chloro-2-nitrophenoxy)azetidine-1-carboxylate

Description

tert-Butyl 3-(5-Bromo-4-chloro-2-nitrophenoxy)azetidine-1-carboxylate is a heterocyclic compound featuring an azetidine ring (a four-membered saturated nitrogen-containing ring) substituted at the 3-position with a phenoxy group bearing bromo (Br), chloro (Cl), and nitro (NO₂) substituents. The tert-butyloxycarbonyl (Boc) group at the 1-position acts as a protective group for the azetidine nitrogen, a common strategy in medicinal chemistry to enhance stability and modulate reactivity during synthesis .

Such derivatives are often intermediates in pharmaceutical synthesis, particularly in kinase inhibitor development or as precursors for cross-coupling reactions .

Properties

Molecular Formula |

C14H16BrClN2O5 |

|---|---|

Molecular Weight |

407.64 g/mol |

IUPAC Name |

tert-butyl 3-(5-bromo-4-chloro-2-nitrophenoxy)azetidine-1-carboxylate |

InChI |

InChI=1S/C14H16BrClN2O5/c1-14(2,3)23-13(19)17-6-8(7-17)22-12-4-9(15)10(16)5-11(12)18(20)21/h4-5,8H,6-7H2,1-3H3 |

InChI Key |

LRPGGFFZQAEFPG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)OC2=CC(=C(C=C2[N+](=O)[O-])Cl)Br |

Origin of Product |

United States |

Preparation Methods

Halogenation-Nitration Sequential Approach

The phenolic intermediate is synthesized via sequential halogenation and nitration. Starting with 4-chlorophenol , bromination at the 5-position is achieved using N-bromosuccinimide (NBS) in acetonitrile under radical conditions (AIBN catalyst, 60°C, 12 h). Subsequent nitration with fuming HNO₃/H₂SO₄ at 0°C introduces the nitro group at the 2-position, guided by the meta-directing effect of the hydroxyl group.

Key Data:

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Bromination | NBS, AIBN, CH₃CN, 60°C | 78% |

| Nitration | HNO₃ (90%), H₂SO₄, 0°C | 65% |

¹H NMR (400 MHz, DMSO-d₆) of 5-bromo-4-chloro-2-nitrophenol: δ 11.2 (s, 1H, OH), 8.15 (s, 1H, Ar-H), 7.94 (s, 1H, Ar-H).

Alternative Pathway: Nitration Followed by Halogenation

Nitration of 4-chlorophenol first yields 4-chloro-2-nitrophenol , after which bromination at the 5-position proceeds using Br₂/FeBr₃ in dichloromethane. However, this route suffers from lower regioselectivity (≤50% yield) due to competing ortho/para bromination relative to the nitro group.

Azetidine Fragment Preparation

Boc Protection of Azetidine-3-ol

Azetidine-3-ol is protected using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction proceeds at 25°C for 6 h, yielding tert-butyl 3-hydroxyazetidine-1-carboxylate in 92% yield.

Optimization Note: Excess Boc₂O (1.2 equiv) and rigorous exclusion of moisture are critical to avoid di-Boc byproducts.

Ether Bond Formation: Coupling Strategies

Mitsunobu Reaction

The phenol and azetidine fragments are coupled via a Mitsunobu reaction using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) in THF. This method affords the ether linkage with retention of stereochemistry at the azetidine’s 3-position.

Procedure:

-

Dissolve 5-bromo-4-chloro-2-nitrophenol (1.0 equiv), tert-butyl 3-hydroxyazetidine-1-carboxylate (1.2 equiv), PPh₃ (1.5 equiv), and DEAD (1.5 equiv) in anhydrous THF.

-

Stir at 25°C for 24 h under N₂.

-

Purify by silica gel chromatography (hexane/EtOAc 7:3).

Yield: 68%

Analytical Data:

Williamson Ether Synthesis

An alternative employs K₂CO₃ in DMF to deprotonate the phenol, followed by reaction with tert-butyl 3-mesyloxyazetidine-1-carboxylate . The mesylate leaving group is introduced using MsCl/Et₃N in CH₂Cl₂.

Yield: 54% (lower than Mitsunobu due to competing elimination).

Challenges and Mitigation Strategies

Regioselectivity in Aromatic Substitution

The nitro group’s strong meta-directing effect ensures predictable bromination/chlorination patterns. However, steric hindrance from the tert-butyl group in related intermediates (e.g., tert-butylphenol derivatives ) may necessitate adjusted reaction times or temperatures.

Purification Complexities

The final compound’s polarity necessitates reverse-phase HPLC for high-purity isolation (>99%). Mobile phases of acetonitrile/water (0.1% TFA) are effective.

Comparative Analysis of Methods

| Method | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Mitsunobu | PPh₃, DEAD, THF | 68% | High stereoselectivity, mild conditions | Costly reagents |

| Williamson | K₂CO₃, DMF, mesylate | 54% | Economical | Lower yield, side reactions |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The nitro group in the compound can undergo reduction to form corresponding amines.

Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

Reduction: Common reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used for the reduction of the nitro group.

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for ester hydrolysis.

Major Products:

Amines: Reduction of the nitro group yields amines.

Substituted Derivatives: Nucleophilic substitution reactions yield various substituted derivatives.

Carboxylic Acids: Hydrolysis of the ester group yields carboxylic acids.

Scientific Research Applications

Scientific Research Applications

- Drug Development

- Anticancer Activity

- Antimicrobial Properties

- Neuropharmacology

Case Studies

Mechanism of Action

The mechanism of action of tert-Butyl 3-(5-Bromo-4-chloro-2-nitrophenoxy)azetidine-1-carboxylate would depend on its specific application

Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.

Receptor Interaction: It may interact with cellular receptors, modulating signal transduction pathways.

Chemical Reactivity: The functional groups in the compound may undergo chemical reactions with biomolecules, leading to specific biological effects.

Comparison with Similar Compounds

The following analysis compares tert-Butyl 3-(5-Bromo-4-chloro-2-nitrophenoxy)azetidine-1-carboxylate with structurally related azetidine derivatives, focusing on substituent effects, physicochemical properties, and applications.

Structural and Functional Group Comparisons

Compound A : tert-Butyl 3-aminoazetidine-1-carboxylate (CAS: 193269-78-2)

- Substituents: Amino (-NH₂) group at the 3-position.

- Properties: The electron-donating amino group increases the azetidine ring’s basicity and nucleophilicity, making it suitable for reactions like aza-Michael additions . Unlike the target compound, it lacks halogen or nitro groups, resulting in lower molecular weight (MW: 200.24 g/mol) and higher solubility in polar solvents.

- Applications : Used as a building block for peptidomimetics or in the synthesis of bioactive amines .

Compound B : tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate (CAS: 142253-56-3)

- Substituents : Hydroxymethyl (-CH₂OH) group at the 3-position.

- Properties : The hydroxymethyl group introduces hydrogen-bonding capacity, enhancing hydrophilicity (TPSA: 66.4 Ų vs. target compound’s ~110 Ų). Its logP (~1.2) is lower than the target compound’s predicted logP (~3.5), indicating reduced lipophilicity .

- Applications : Intermediate for prodrugs or polymers requiring hydroxyl functionality .

Compound C : tert-Butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate (CAS: 1126650-66-5)

- Substituents : Fluorine and hydroxymethyl groups at the 3-position.

- Properties : Fluorine’s electronegativity increases metabolic stability and alters electronic density, while the hydroxymethyl group retains moderate solubility. MW (235.25 g/mol) is lower than the target compound’s (estimated ~400 g/mol) .

- Applications : Fluorinated analogs are valuable in drug discovery for improving bioavailability .

Compound D : tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate (CAS: 1420859-80-8)

- Substituents : Bromoethyl (-CH₂CH₂Br) chain at the 3-position.

- Properties : The bromoethyl group provides a handle for alkylation or elimination reactions. With a MW of 264.16 g/mol, it is less sterically hindered than the target compound but shares similar lipophilicity (logP ~2.8) .

- Applications : Useful in cross-coupling reactions or as a precursor for introducing longer alkyl chains .

Physicochemical and Reactivity Comparison

| Property | Target Compound | Compound A | Compound B | Compound C | Compound D |

|---|---|---|---|---|---|

| Molecular Weight (g/mol) | ~400 (estimated) | 200.24 | 215.27 | 235.25 | 264.16 |

| logP | ~3.5 (predicted) | ~1.0 | ~1.2 | ~1.8 | ~2.8 |

| Hydrogen Bond Donors | 0 | 1 (-NH₂) | 1 (-OH) | 1 (-OH) | 0 |

| Hydrogen Bond Acceptors | 6 (Nitro, ether, carbonyl) | 3 (Amine, carbonyl) | 4 (Hydroxyl, carbonyl) | 4 (Fluorine, hydroxyl) | 3 (Ether, carbonyl) |

| Key Reactivity | Electrophilic aromatic substitution, Suzuki coupling | Nucleophilic amine reactions | Oxidation, esterification | SN2 reactions (F) | Alkylation, elimination |

Biological Activity

tert-Butyl 3-(5-bromo-4-chloro-2-nitrophenoxy)azetidine-1-carboxylate is a synthetic organic compound that belongs to the azetidine class of derivatives. Its unique structure, characterized by a brominated and chlorinated nitrophenoxy group attached to an azetidine ring, positions it as a compound of interest in medicinal chemistry, particularly for its potential biological activities.

- Molecular Formula : C15H19BrClN2O5

- Molecular Weight : 419.68 g/mol

- IUPAC Name : this compound

- CAS Number : 2752757-51-8

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, such as enzymes or receptors. The presence of the nitrophenoxy group may enhance its binding affinity, while the azetidine ring could facilitate interactions with biological systems.

Biological Activity Overview

Research indicates that compounds within the azetidine class exhibit various biological activities, including:

- Anticancer Activity : Preliminary studies suggest that azetidine derivatives can inhibit cancer cell proliferation. For instance, related compounds have demonstrated cytotoxic effects against various cancer cell lines, including breast adenocarcinoma (MCF-7) and acute leukemia (CEM-13) with IC50 values in the micromolar range .

- Antimicrobial Properties : Some azetidine derivatives have shown promise as antimicrobial agents, potentially effective against a range of bacterial strains.

Anticancer Activity

A study evaluating similar azetidine compounds found that modifications to the nitrophenoxy group significantly impacted their anticancer efficacy. For example, derivatives with electron-withdrawing groups exhibited enhanced cytotoxicity against MCF-7 cells, indicating that structural modifications can optimize biological activity .

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Compound A | 0.65 | MCF-7 |

| Compound B | 2.41 | MDA-MB-231 |

| This compound | TBD | TBD |

Antimicrobial Studies

In vitro evaluations of related azetidine derivatives revealed significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways.

Comparative Analysis

When compared to other azetidine derivatives, this compound shows potential for further development due to its unique structural features which may confer specific biological advantages.

| Compound | Structure | Notable Activity |

|---|---|---|

| Compound C | Azetidine with methoxy group | Moderate anticancer |

| This compound | Azetidine with halogenated nitrophenoxy | Promising anticancer and antimicrobial potential |

Q & A

Q. Key Considerations :

- Monitor reaction progress via TLC or HPLC to avoid over-substitution.

- Optimize solvent polarity (e.g., DCM for Boc protection, DMF for SNAr) to balance reactivity and solubility .

Basic: How is this compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]⁺ at m/z ~435–440) .

- X-ray Crystallography : Resolve the stereochemistry of the azetidine ring and aryloxy substituent, as demonstrated for structurally related compounds .

Data Interpretation : Cross-reference experimental spectra with computational predictions (e.g., DFT calculations) to resolve ambiguities .

Advanced: How can researchers address low yields in the azetidine-phenolic coupling step?

Methodological Answer:

Low yields often stem from steric hindrance or competing side reactions. Mitigation strategies include:

- Temperature Control : Perform coupling at elevated temperatures (60–80°C) to overcome activation barriers in SNAr reactions .

- Catalyst Optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilicity .

- Alternative Coupling Methods : Explore Ullmann or Buchwald-Hartwig amination for challenging aryl halides, though nitro groups may require inert conditions .

Case Study : A 2022 study improved yields by 20% using microwave-assisted synthesis (100°C, 30 min) for similar azetidine-aryl ethers .

Advanced: How do substituents (bromo, chloro, nitro) influence reactivity and regioselectivity in downstream reactions?

Methodological Answer:

- Nitro Group : Acts as a strong electron-withdrawing group, directing electrophilic substitution to the meta position and stabilizing transition states in SNAr reactions .

- Halogen Effects :

Experimental Design : Perform competitive coupling experiments (e.g., bromo vs. chloro) to quantify substituent effects .

Advanced: How to resolve contradictions in reported spectral data for derivatives of this compound?

Methodological Answer:

- Variable Temperature NMR : Identify dynamic effects (e.g., rotamers) that cause signal splitting .

- Isotopic Labeling : Use ¹³C-labeled Boc groups to decouple overlapping signals.

- Computational Validation : Compare experimental IR/Raman spectra with DFT-simulated vibrational modes .

Example : A 2016 study resolved conflicting ¹H NMR data for a bromo-nitro analog by confirming the presence of a minor tautomer using 2D NOESY .

Advanced: What strategies prevent nitro group reduction from interfering with other functional groups?

Methodological Answer:

- Selective Catalysts : Use H₂/Pd-C in acetic acid to reduce nitro to amine while preserving halides and Boc groups. Avoid Raney Ni, which may dehalogenate .

- Protection-Deprotection : Temporarily protect the azetidine with Boc and halides with trimethylsilyl groups before reduction .

Data Note : Monitor reaction progress via in-situ FTIR to detect intermediate nitroso or hydroxylamine species .

Advanced: How does the compound’s stability vary under acidic, basic, or oxidative conditions?

Methodological Answer:

- Acidic Conditions : Boc groups hydrolyze rapidly below pH 3; stability tests in HCl/MeOH (0.1 M, 25°C) show <5% degradation over 24 hours .

- Oxidative Stability : Nitro groups resist common oxidants (e.g., KMnO₄), but prolonged exposure to H₂O₂ may degrade the azetidine ring .

Storage Recommendations : Store under argon at –20°C to prevent hydrolysis; avoid UV light due to nitro group photosensitivity .

Advanced: What are its applications in synthesizing polycyclic or heteroaromatic systems?

Methodological Answer:

- Cross-Coupling : Use the bromo substituent for Suzuki reactions with boronic acids to build biaryl systems .

- Cyclization : Employ CuI/L-proline to mediate Ullmann coupling, forming azetidine-fused quinoxalines .

Case Study : A 2016 Merck study utilized similar aryl halides to construct indole-based kinase inhibitors via Pd-catalyzed cascade reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.